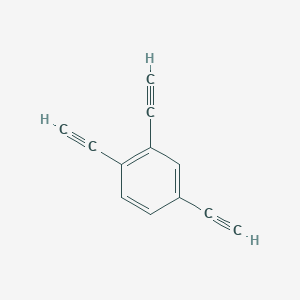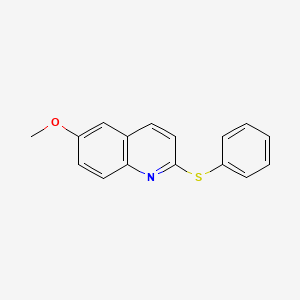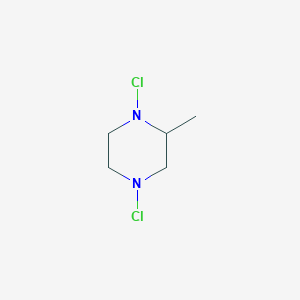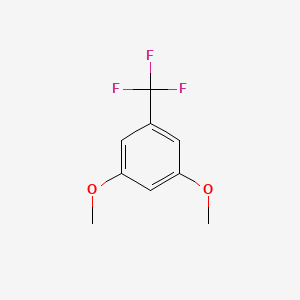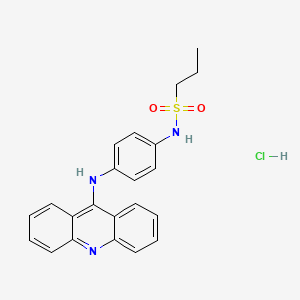
Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride: is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities, including anti-cancer, anti-bacterial, and anti-viral properties . This compound, in particular, has been studied for its potential therapeutic applications and its ability to interact with DNA.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride typically involves the reaction of acridine derivatives with sulfonamide groups. The process often requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained. For instance, the reaction might involve the use of sulfuric acid as a catalyst in an aqueous medium at room temperature .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and electrospray mass spectrometry (LC-ESMS) are often used to monitor and verify the purity of the product .
化学反应分析
Types of Reactions: Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
科学研究应用
Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its interactions with DNA and its potential as a DNA intercalator.
Medicine: Investigated for its anti-cancer properties and potential use in cancer therapy.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of the DNA helix, affecting various biological processes such as DNA replication and transcription. The compound’s planar structure allows it to insert between the base pairs of the DNA double helix, leading to the unwinding of the helical structure .
相似化合物的比较
Acriflavine: Known for its anti-bacterial properties.
Proflavine: Used as a disinfectant and anti-bacterial agent.
Quinacrine: Studied for its anti-cancer and anti-malarial properties.
Uniqueness: Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride is unique due to its specific structure, which combines the properties of acridine derivatives with sulfonamide groups. This combination enhances its ability to interact with DNA and increases its potential therapeutic applications .
属性
CAS 编号 |
53221-84-4 |
|---|---|
分子式 |
C22H22ClN3O2S |
分子量 |
427.9 g/mol |
IUPAC 名称 |
N-[4-(acridin-9-ylamino)phenyl]propane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C22H21N3O2S.ClH/c1-2-15-28(26,27)25-17-13-11-16(12-14-17)23-22-18-7-3-5-9-20(18)24-21-10-6-4-8-19(21)22;/h3-14,25H,2,15H2,1H3,(H,23,24);1H |
InChI 键 |
NZTXBMNUZGAJQK-UHFFFAOYSA-N |
规范 SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


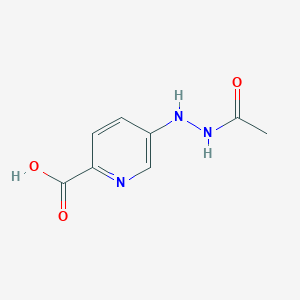
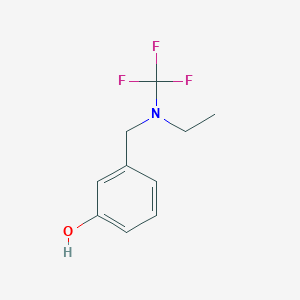
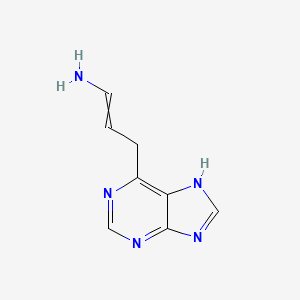
![[1,2]Dioxino[4,3-c]pyridine](/img/structure/B13949551.png)
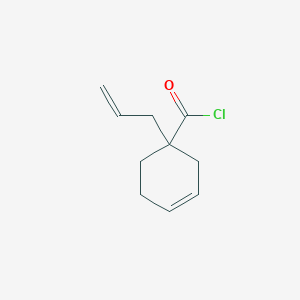
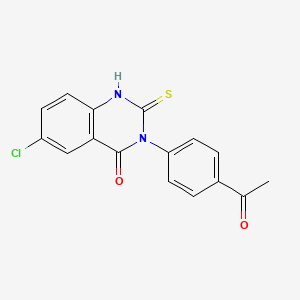
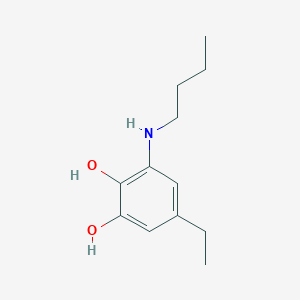
![4,7-Methano-1H-pyrazolo[3,4-C]pyridine](/img/structure/B13949579.png)
